

Application Note: HPLC Analysis of 5-Demethylnobiletin

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Compound of Interest

Compound Name: 5-Demethylnobiletin

Cat. No.: B1666342

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Introduction

5-Demethylnobiletin, a natural polymethoxyflavone found in citrus peels, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and reliable quantification of **5-demethylnobiletin** in various samples is crucial for research, quality control, and formulation development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of **5-demethylnobiletin**.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the HPLC method for **5-demethylnobiletin** analysis.

Table 1: HPLC Chromatographic Conditions

Parameter	Value
Stationary Phase	Ascentis RP-Amide, 150 x 4.6 mm, 3 µm
Mobile Phase A	75% Water, 20% Acetonitrile, 5% THF, 50 mM Ammonium Acetate, pH 3.0
Mobile Phase B	50% Water, 40% Acetonitrile, 10% THF, 50 mM Ammonium Acetate, pH 3.0
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Detection Wavelength	330 nm
Column Temperature	Ambient

Table 2: Gradient Elution Program

Time (minutes)	% Mobile Phase B
0	10
5	50
15	70
25	90
30	10

Table 3: Isocratic Elution Program (Alternative Method)

Time (minutes)	% Mobile Phase B
0 - 10	50

Table 4: Method Validation Parameters

Parameter	Value
Linearity Range	1 - 100 μ M
Regression Equation	$y = 0.0729x$
Correlation Coefficient (r^2)	0.9999
Retention Time (Gradient)	21.0 min ^[1]
Retention Time (Isocratic)	7.5 min ^[1]

Experimental Protocols

This section details the methodologies for the HPLC analysis of **5-demethylnobiletin**.

Apparatus and Materials

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Ascentis RP-Amide column (150 x 4.6 mm, 3 μ m) or equivalent
- HPLC grade acetonitrile, water, and tetrahydrofuran (THF)
- Ammonium acetate
- Formic acid or acetic acid for pH adjustment
- **5-Demethylnobiletin** reference standard
- Methanol, HPLC grade
- Ethyl acetate, HPLC grade
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 μ m)

Preparation of Mobile Phases

- Mobile Phase A: In a 1 L volumetric flask, combine 750 mL of HPLC grade water, 200 mL of acetonitrile, and 50 mL of THF. Add ammonium acetate to a final concentration of 50 mM. Adjust the pH to 3.0 with a suitable acid (e.g., formic acid).
- Mobile Phase B: In a 1 L volumetric flask, combine 500 mL of HPLC grade water, 400 mL of acetonitrile, and 100 mL of THF. Add ammonium acetate to a final concentration of 50 mM. Adjust the pH to 3.0 with a suitable acid.
- Degas both mobile phases before use.

Preparation of Standard Solutions

- Standard Stock Solution (e.g., 1 mM): Accurately weigh an appropriate amount of **5-demethylnobiletin** reference standard and dissolve it in methanol in a volumetric flask to obtain the desired concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50% methanol to achieve concentrations within the linear range (e.g., 1, 10, 25, 50, 75, and 100 μ M)[1].

Sample Preparation

The following is a general procedure for the extraction of **5-demethylnobiletin** from a reaction mixture. This may need to be adapted based on the specific sample matrix.

- Adjust the pH of the aqueous sample to neutral.
- Extract the sample with an equal volume of ethyl acetate three times.
- Pool the ethyl acetate extracts and evaporate to dryness under vacuum.
- Reconstitute the dried residue in a known volume of 50% methanol[1].
- Filter the final solution through a 0.45 μ m syringe filter before injection into the HPLC system.

HPLC Analysis

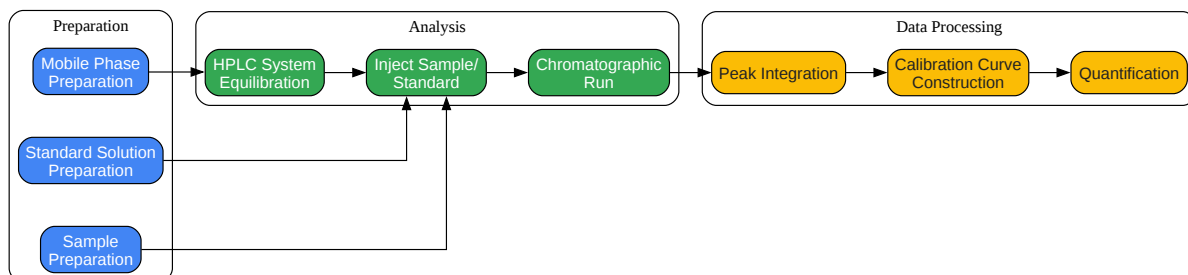
- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 μ L of the standard and sample solutions.
- Run the HPLC analysis using either the gradient or isocratic elution program as detailed in Tables 2 and 3.
- Record the chromatograms and integrate the peak area for **5-demethylnobiletin**.

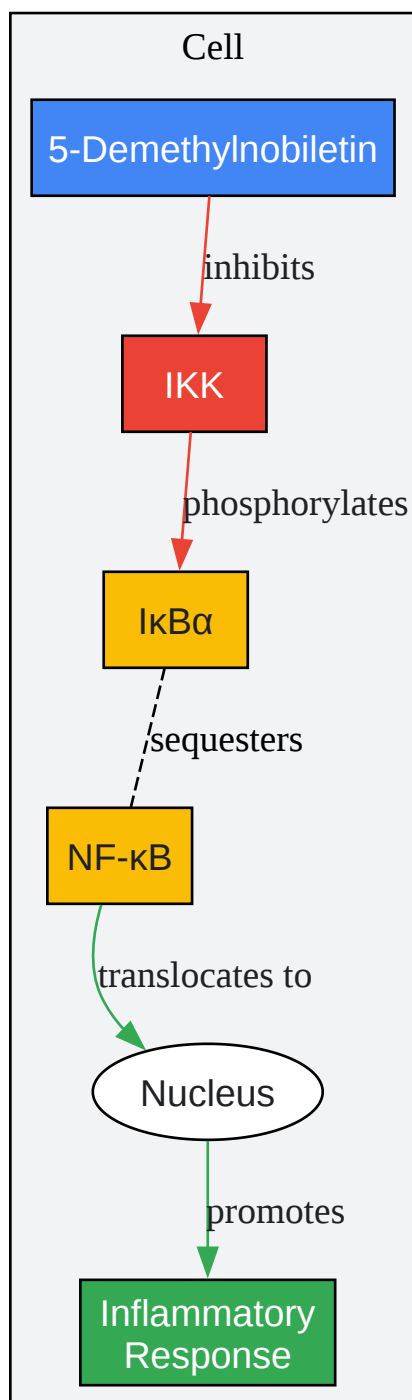
Quantification

Construct a calibration curve by plotting the peak area of the **5-demethylnobiletin** standards against their known concentrations. Determine the concentration of **5-demethylnobiletin** in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow





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References

- 1. Monitoring the chemical production of citrus-derived bioactive 5-demethylnobiletin using surface enhanced Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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